molecular formula C18H17F2N3O B2676382 (E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one CAS No. 2035006-66-5

(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one

Cat. No.: B2676382
CAS No.: 2035006-66-5
M. Wt: 329.351
InChI Key: SEETWFBSDPOMIN-QPJJXVBHSA-N
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Description

(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17F2N3O and its molecular weight is 329.351. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O/c19-13-5-6-15(20)12(10-13)4-7-18(24)22-8-9-23-17(11-22)14-2-1-3-16(14)21-23/h4-7,10H,1-3,8-9,11H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEETWFBSDPOMIN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)/C=C/C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Overview

The compound features a complex structure characterized by a difluorophenyl group and a cyclopentapyrazole moiety. The molecular formula and weight are crucial for understanding its pharmacokinetic properties:

PropertyValue
Molecular FormulaC19H19F2N3
Molecular Weight341.37 g/mol
IUPAC NameThis compound

Antitumor Activity

Recent studies have demonstrated that compounds related to the pyrazolo[1,5-a]pyrazine class exhibit significant antitumor properties. For instance:

  • Cell Proliferation Assays : The compound was tested against various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The results indicated a notable inhibition of cell proliferation with IC50 values indicating effective potency against these lines .

The mechanism of action of this compound is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression. This includes targeting pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and growth .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis .

Study 1: Antiproliferative Effects

A study conducted on a series of pyrazolo derivatives demonstrated that compounds with structural similarities to our target compound showed significant antiproliferative effects across multiple cancer cell lines. The most active derivatives exhibited GI50 values ranging from 0.62 to 2.18 μM .

Study 2: Anti-inflammatory Properties

Research has also highlighted anti-inflammatory activities associated with pyrazole derivatives. For example, compounds exhibiting inhibition of TNF-α and IL-6 production were noted in vitro. The presence of electron-withdrawing groups like fluorine enhanced these effects .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization reactions using precursors like substituted pyrazoles and pyrimidines. For example, cyclocondensation of 2-aminopyrazoles with α,β-unsaturated ketones under acidic or basic conditions can yield the bicyclic framework. Reaction optimization involves controlling temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry to minimize byproducts . Multi-step sequences may include protecting group strategies for regioselective functionalization of the difluorophenyl and cyclopenta-pyrazine moieties .

Q. How can the stereochemical integrity of the (E)-configured enone group be ensured during synthesis?

The (E)-configuration of the enone is stabilized by conjugation and steric hindrance. Methodological approaches include:

  • Using Wittig or Horner-Wadsworth-Emmons reactions with bulky phosphonium ylides to favor trans-alkene formation.
  • Monitoring reaction progress with 1H^1H-NMR to detect coupling constants (J=1216HzJ = 12–16 \, \text{Hz}) characteristic of (E)-isomers .
  • Employing X-ray crystallography to confirm configuration post-synthesis .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects trace impurities.
  • NMR Spectroscopy : 1H^1H, 13C^13C, and 19F^19F-NMR resolve substituent positions and confirm fluorophenyl integration .
  • X-ray Crystallography : Provides unambiguous 3D structural data, especially for resolving stereochemistry .
  • FT-IR : Validates carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-F (~1250 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across in vitro and in vivo studies?

Contradictions often arise from pharmacokinetic variability or experimental design limitations. Mitigation strategies include:

  • Stabilizing samples : Continuous cooling (4°C) during assays to prevent organic degradation, as seen in HSI-based pollution studies .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.
  • Metabolic profiling : LC-MS/MS to identify metabolites that may alter bioactivity in vivo .

Q. What computational methods are effective for predicting SAR (structure-activity relationships) of fluorinated substituents?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases), highlighting fluorophenyl’s role in hydrophobic binding pockets .
  • DFT Calculations : Predict electronic effects of fluorine substituents on reactivity and binding affinity .
  • MD Simulations : Assess conformational stability of the cyclopenta-pyrazine ring under physiological conditions .

Q. How should experimental designs be optimized to account for variability in synthetic yields?

  • DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., solvent, catalyst loading) using software like JMP or Minitab.
  • High-Throughput Screening : Test 10–20 reaction conditions in parallel to identify robust protocols .
  • In-line Analytics : Use ReactIR to monitor intermediates in real time and adjust conditions dynamically .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and empirical bioactivity results?

  • Re-evaluate force fields : Adjust parameters in docking software to better reflect fluorine’s electronegativity and steric effects .
  • Validate binding modes : Use cryo-EM or X-ray co-crystallography to confirm ligand-protein interactions .
  • Replicate assays : Control for batch-to-batch compound variability (e.g., enantiomeric purity) via chiral HPLC .

Key Methodological Takeaways

  • Synthetic Challenges : Fluorine’s electronegativity requires anhydrous conditions to avoid hydrolysis during cyclization .
  • Biological Assays : Preclude false positives by testing against >3 cell lines and including fluorine-free analogs as controls .
  • Data Reproducibility : Archive synthetic intermediates and validate purity at each step via LC-MS .

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